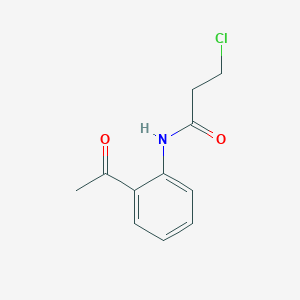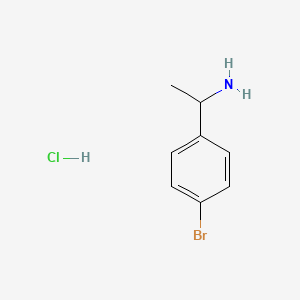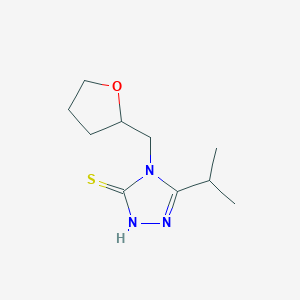
5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C10H17N3OS and a molecular weight of 227.33 . It is used in various chemical products, reagents, standards, reference materials, and laboratory bibliography and specialized publications .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Companies like ChemScene provide this compound for research purposes, indicating that it may be synthesized in a laboratory setting .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C10H17N3OS. It includes an isopropyl group, a tetrahydrofuran group, and a 1,2,4-triazole group .Scientific Research Applications
Heterocyclic Compounds in Modern Organic Chemistry
5-Isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, as a derivative of 1,2,4-triazole, is a significant part of modern organic chemistry. These compounds are noted for their wide-ranging applications in various fields such as the development of biologically active substances, synthesis of optical materials, dyes, and as corrosion inhibitors. They are also used in the creation of veterinary drugs and other chemical products (Khільковець, 2021).
Synthesis and Antimicrobial Activities
The synthesis of derivatives starting from isonicotinic acid hydrazide has led to the creation of various 1,2,4-triazoles, which have been evaluated for their antimicrobial activities. These studies have shown that such compounds generally exhibit good or moderate antimicrobial activity, indicating their potential use in medical applications (Bayrak et al., 2009).
Investigation of Physical and Chemical Properties
Extensive research has been conducted to synthesize new derivatives of 1,2,4-triazoles and study their physical-chemical properties. This includes primary pharmacological screening, predicting the high activity of these compounds through various analysis methods. Such studies are crucial for understanding the practical applications and safety of these compounds in various fields (Khilkovets, 2021).
Thiol-Thione Tautomerism and Antileishmanial Activity
The thiol-thione tautomerism of 1,2,4-triazole derivatives has been investigated, particularly in relation to their antileishmanial activity. This research provides insight into the structural properties of these compounds and their potential use as antiparasitic agents (Süleymanoğlu et al., 2017).
Insecticidal Activity
Some derivatives have been tested for their insecticidal activity, particularly against specific pests like Plodia interpunctella. This demonstrates the utility of 1,2,4-triazole derivatives in agricultural applications, offering a potential alternative to conventional insecticides (Maddila et al., 2015).
Anti-Inflammatory Properties
Research into the anti-inflammatory properties of substituted 1,2,4-triazole-3-thiols has led to the synthesis of compounds with potential therapeutic applications. This area of study highlights the relevance of these compounds in pharmacology and medicine (Arustamyan et al., 2021).
properties
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7(2)9-11-12-10(15)13(9)6-8-4-3-5-14-8/h7-8H,3-6H2,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZSVWPJINCGHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

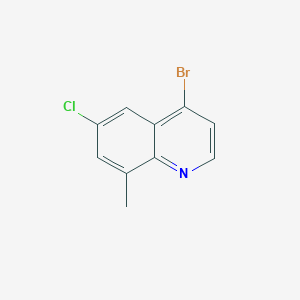
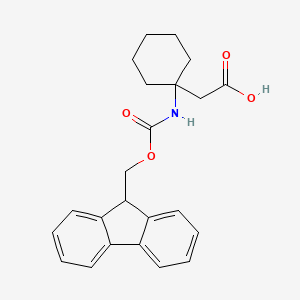

![2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341367.png)
![Fmoc-N-[2-(tritylmercapto)ethyl]-glycine](/img/structure/B1341370.png)
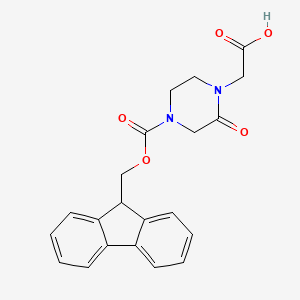
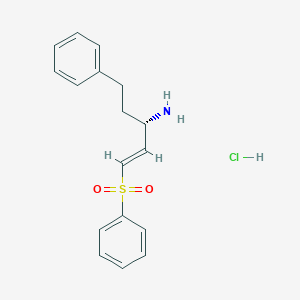
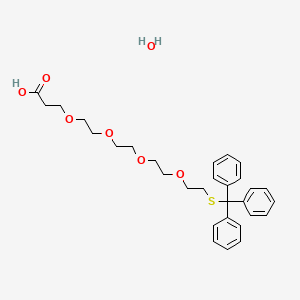
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B1341380.png)
![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1341392.png)
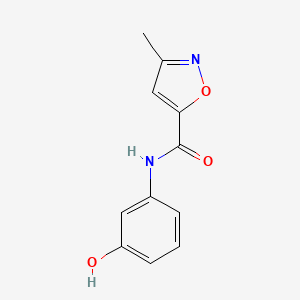
![4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide hydrochloride](/img/structure/B1341406.png)
